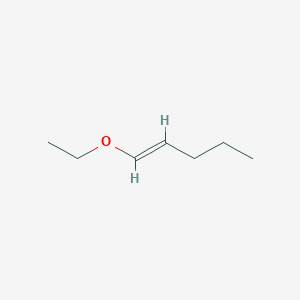

1-Ethoxypent-1-ene

Description

Contextualization within Enol Ether Chemistry

Enol ethers are a class of organic compounds that feature an alkoxy substituent attached to an alkene. wikipedia.org This arrangement, specifically the oxygen atom bonded to the double bond, makes them electron-rich alkenes. wikipedia.org This electronic characteristic imparts distinct reactivity to enol ethers compared to simple alkenes. They are particularly susceptible to attack by electrophiles. wikipedia.org

1-Ethoxy-1-pentene, with its ethoxy group (-OCH2CH3) bonded to a pentene chain, exemplifies the core structure of an enol ether. The presence of both the double bond and the ethoxy group allows for a unique set of chemical reactions. smolecule.com It can undergo addition reactions at the double bond, similar to other alkenes, but the electronic influence of the adjacent oxygen atom often modifies the regioselectivity and reactivity of these transformations.

Academic Significance and Research Trajectories

The academic significance of 1-ethoxy-1-pentene lies primarily in its utility as an intermediate in organic synthesis. smolecule.com Its bifunctional nature, possessing both an alkene and an ether group, allows for its conversion into a variety of other molecules. Research trajectories involving this and similar enol ethers often explore their application in the construction of more complex molecular architectures.

Detailed research findings have highlighted the versatility of enol ethers in various synthetic transformations. For instance, they are known to participate in cycloaddition reactions, such as the inverse-demand Diels-Alder reaction, which is a powerful method for forming six-membered rings. wikipedia.org Furthermore, the hydrolysis of enol ethers under acidic conditions provides a straightforward route to the corresponding ketone or aldehyde, making them useful as protecting groups or as synthetic equivalents of carbonyl compounds.

The reactivity of 1-ethoxy-1-pentene and its derivatives continues to be an area of academic exploration. Studies into new catalytic systems for the synthesis and transformation of enol ethers aim to improve efficiency and selectivity. The development of novel reactions that leverage the unique electronic properties of the enol ether moiety is a consistent theme in the chemical literature, underscoring the enduring importance of compounds like 1-ethoxy-1-pentene in the advancement of organic synthesis.

| Property | Value |

| IUPAC Name | (E)-1-ethoxypent-1-ene |

| Molecular Formula | C7H14O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 5909-75-1 |

Properties

CAS No. |

5909-75-1 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

1-ethoxypent-1-ene |

InChI |

InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h6-7H,3-5H2,1-2H3 |

InChI Key |

CAZZAKUBLDUZNK-UHFFFAOYSA-N |

Isomeric SMILES |

CCC/C=C/OCC |

Canonical SMILES |

CCCC=COCC |

Origin of Product |

United States |

Reactivity Profiles and Reaction Mechanisms of 1 Ethoxy 1 Pentene

Electrophilic Activation and Addition Reactions

The electron-rich nature of the double bond in 1-ethoxy-1-pentene makes it highly susceptible to attack by electrophiles. This activation initiates a cascade of transformations, primarily addition reactions where the π-bond is broken and two new σ-bonds are formed.

Protonation and Subsequent Transformations

In the presence of a strong acid, such as a hydronium ion (H₃O⁺) from dilute aqueous acid, 1-ethoxy-1-pentene undergoes rapid protonation. This is the initial step in acid-catalyzed hydrolysis. The proton, acting as an electrophile, adds to the β-carbon (C2) of the double bond. This regioselectivity is dictated by the formation of the most stable carbocation intermediate. The resulting positive charge resides on the α-carbon (C1), where it is significantly stabilized by resonance with the adjacent oxygen atom of the ethoxy group.

Mechanism of Acid-Catalyzed Hydrolysis of 1-Ethoxy-1-pentene

Step 1: Protonation The π-bond of the vinyl ether attacks a proton from the acid catalyst. The proton adds to the β-carbon, forming a resonance-stabilized carbocation on the α-carbon.

Step 2: Nucleophilic Attack A water molecule acts as a nucleophile, attacking the electrophilic carbocation.

Step 3: Deprotonation A base (e.g., water) removes a proton from the oxonium ion to form a neutral hemiacetal.

Step 4: DecompositionHalogenation and Hydrohalogenation Pathways

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to 1-ethoxy-1-pentene proceeds via a mechanism similar to protonation. The initial step is the electrophilic attack of the proton on the β-carbon to form the resonance-stabilized α-alkoxycarbocation. pressbooks.pubmasterorganicchemistry.com In the second step, the halide ion (X⁻) acts as a nucleophile and attacks the carbocation, forming a halo-acetal, specifically a 1-alkoxy-1-haloalkane. masterorganicchemistry.com

Halogenation: The addition of halogens (Br₂ or Cl₂) across the double bond is also a characteristic reaction. The halogen molecule becomes polarized as it approaches the electron-rich double bond. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate, where the halogen atom is bonded to both carbons of the original double bond. masterorganicchemistry.com A halide ion then attacks one of the carbons of the cyclic intermediate in an Sₙ2-like fashion, leading to the opening of the ring. libretexts.org This backside attack results in the anti-addition of the two halogen atoms across the double bond.

Regioselectivity and Stereoselectivity in Additions

The outcomes of addition reactions to 1-ethoxy-1-pentene are governed by specific regiochemical and stereochemical principles.

Regioselectivity: In electrophilic additions of unsymmetrical reagents like HX, the reaction is highly regioselective. The addition follows Markovnikov's rule, but it is more accurately explained by the stability of the intermediate carbocation. msu.edusavemyexams.com The powerful electron-donating ethoxy group strongly directs the positive charge to the α-carbon (C1), meaning the electrophile (e.g., H⁺) invariably adds to the β-carbon (C2). This leads to the formation of a single regioisomer.

Stereoselectivity: The stereochemistry of the addition depends on the specific mechanism.

Hydrohalogenation: This reaction proceeds through a planar, resonance-stabilized carbocation. The subsequent attack by the halide nucleophile can occur from either face of the plane, which typically results in a mixture of syn- and anti-addition products. leah4sci.com Therefore, if a new stereocenter is formed, a racemic mixture of enantiomers is expected.

Halogenation: The formation of a bridged halonium ion intermediate dictates the stereochemical outcome. The nucleophilic halide must attack from the face opposite to the bridge, resulting in exclusive anti-addition. libretexts.orgmasterorganicchemistry.com This reaction is therefore highly stereoselective.

| Reaction | Reagent | Regioselectivity | Stereoselectivity | Intermediate |

|---|---|---|---|---|

| Hydrohalogenation | H-Br | Markovnikov (Halogen on C1) | Non-selective (mixture of syn and anti) | Planar Carbocation |

| Halogenation | Br₂ | Not Applicable | Anti-addition | Cyclic Bromonium Ion |

| Acid-Catalyzed Hydration | H₃O⁺ | Markovnikov (OH on C1) | Non-selective (mixture of syn and anti) | Planar Carbocation |

Cycloaddition Reactions

1-Ethoxy-1-pentene, as an activated alkene, participates in several types of pericyclic reactions, which are concerted processes that occur via a cyclic transition state. msu.edunumberanalytics.com

Diels-Alder Reactions and Inverse Electron-Demand Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com In the standard reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). libretexts.org However, 1-ethoxy-1-pentene is an electron-rich alkene due to the +M (mesomeric) effect of the ethoxy group. This makes it an excellent dienophile for Inverse Electron-Demand Diels-Alder (IEDDA) reactions. wikipedia.org

In an IEDDA reaction, the electronic requirements are reversed: an electron-rich dienophile reacts with an electron-poor diene (e.g., a diene substituted with electron-withdrawing groups like carbonyls or cyano groups, or containing heteroatoms). wikipedia.orgwikipedia.org Vinyl ethers are classic examples of dienophiles used in IEDDA reactions to synthesize a variety of substituted cyclohexene (B86901) and heterocyclic systems. nih.govrsc.orgnih.gov The reaction of 1-ethoxy-1-pentene with an electron-deficient diene, such as dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, would proceed via the interaction of the Highest Occupied Molecular Orbital (HOMO) of 1-ethoxy-1-pentene with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

Ene Reactions and Related Pericyclic Processes

The ene reaction is another pericyclic process involving an alkene with an allylic hydrogen (the 'ene') and a reactive π-bonded molecule (the 'enophile'). wikipedia.org The reaction involves the formation of a new σ-bond, the migration of the double bond in the ene, and a 1,5-hydrogen shift. brandeis.eduorganic-chemistry.org While 1-ethoxy-1-pentene lacks the requisite allylic hydrogen on the double bond carbons to act as the 'ene' component, its electron-rich double bond allows it to function as the 'enophile', particularly when reacting with enes activated by heat or a Lewis acid catalyst. libretexts.org

A closely related and significant pericyclic reaction for vinyl ethers is the Claisen Rearrangement . msu.edunumberanalytics.com This is a wikipedia.orgwikipedia.org-sigmatropic rearrangement that occurs specifically in allyl vinyl ethers. jove.comfiveable.me Although 1-ethoxy-1-pentene itself will not undergo this reaction, if it were part of a larger molecule containing an allyl group attached to the oxygen (forming an allyl vinyl ether), it would readily rearrange upon heating. This concerted reaction proceeds through a cyclic, chair-like transition state to form a γ,δ-unsaturated carbonyl compound. jove.com The Claisen rearrangement is a powerful tool for stereocontrolled carbon-carbon bond formation in organic synthesis. bolivianchemistryjournal.org

Metal-Mediated and Catalyzed Transformations

The interaction of 1-ethoxy-1-pentene with various metals and organometallic complexes opens up a diverse range of synthetic pathways, enabling the formation of complex molecular architectures through controlled bond-forming events.

Organometallic compounds, known for their high reactivity, serve as powerful reagents in modern organic synthesis. wiley-vch.de While many organometallic reagents like Grignard and organolithium compounds are strong nucleophiles that typically react with electrophilic centers, their interaction with the nucleophilic double bond of an enol ether like 1-ethoxy-1-pentene often requires specific catalytic activation. numberanalytics.comlibretexts.orglibretexts.org

The electron-donating ethoxy group makes the double bond of 1-ethoxy-1-pentene highly nucleophilic, predisposing it to react with strong electrophiles. In metal-catalyzed reactions, a transition metal center can act as a Lewis acid, coordinating to the enol ether and making it susceptible to further reaction. Alternatively, organometallic reagents can be used in cross-coupling reactions to form new carbon-carbon bonds. For instance, zirconium-catalyzed reactions have been shown to be effective for regioselective C-C bond formation with related α,β-unsaturated acetals. molaid.com Enzymatic C-C bond formation reactions, such as Michael additions and aldol (B89426) reactions, represent another frontier, often providing high asymmetry. rsc.org

Table 1: Examples of Metal-Mediated C-C Bond Formation Reactions

| Reaction Type | Metal/Catalyst | Reactant with 1-Ethoxy-1-pentene | Product Type | Reference |

|---|---|---|---|---|

| Lewis Acid-Catalyzed Aldol-type Reaction | TiCl₄, ZrCl₄ | Aldehyde or Ketone | β-Alkoxy Ketone | molaid.com |

| Cross-Coupling Reaction | Pd(0) or Ni(0) complexes | Aryl or Vinyl Halide | Substituted Alkene | numberanalytics.com |

The double bond in 1-ethoxy-1-pentene is susceptible to both reduction and oxidation, leading to saturated ethers or oxygenated carbonyl compounds, respectively.

Reductive Pathways: Catalytic hydrogenation of 1-ethoxy-1-pentene over a metal catalyst such as palladium, platinum, or nickel effectively reduces the carbon-carbon double bond to yield the corresponding saturated ether, 1-ethoxypentane. This reaction is analogous to the reductive hydroformylation of alkenes, which converts them directly into alcohols. rsc.org

Oxidative Pathways: Enol ethers undergo oxidation to produce various functionalized products. A significant transformation is the Rubottom oxidation, where silyl (B83357) enol ethers react with peroxyacids (like m-CPBA) to yield α-hydroxy carbonyl compounds. wikipedia.org In the case of 1-ethoxy-1-pentene, a similar reaction would first involve epoxidation of the electron-rich double bond to form a siloxy oxirane intermediate, which then rearranges to an α-alkoxy carbonyl compound. Subsequent hydrolysis would yield an α-hydroxy ketone. wikipedia.org Other oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to oxidative cleavage of the double bond, forming carboxylic acids.

Table 2: Reductive and Oxidative Reactions of 1-Ethoxy-1-pentene

| Pathway | Reagent(s) | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Reduction | H₂, Pd/C | - | 1-Ethoxypentane | pearson.com |

| Oxidation (Epoxidation-Rearrangement) | m-CPBA | Ethoxy-pentene oxide | α-Hydroxy pentanal | wikipedia.org |

| Oxidative Cleavage | KMnO₄ (hot, concentrated) | - | Butanoic acid and Carbon dioxide |

Alkene radical cations are recognized as important intermediates in various chemical and biological processes. bgsu.edu Due to the electron-donating nature of the ethoxy group, 1-ethoxy-1-pentene can be readily oxidized to its corresponding radical cation via photo-induced electron transfer or chemical oxidation. bgsu.edunih.govrsc.org These radical cations are highly reactive electrophilic species. bgsu.edu

The reactivity of enol ether radical cations is characterized by several key pathways:

Addition of Nucleophiles: They react rapidly with nucleophiles like alcohols. This addition results in the formation of a new radical species which can lead to final products through subsequent radical chemistry. bgsu.edu

Cycloaddition Reactions: Enol ether radical cations can undergo cycloaddition reactions with other alkenes or dienes. These reactions can be highly stereospecific and are attractive alternatives to thermal cycloadditions. bgsu.edu

Deprotonation: In the presence of a suitable base, the radical cation can be deprotonated at a carbon adjacent to the oxygen or the double bond.

The rate of reaction of radical cations with other molecules is influenced by both steric and electronic factors. For example, the reaction of styrene (B11656) radical cations with simple alkenes is sensitive to substituents on both the radical cation and the alkene.

Reductive and Oxidative Pathways

Functional Group Interconversions Involving the Ethoxy Moiety

The ethoxy group in 1-ethoxy-1-pentene is integral to the molecule's identity as an enol ether and plays a central role in its characteristic functional group transformations.

The mechanism proceeds in two key steps:

Protonation: An acid catalyst protonates the C-1 carbon of the double bond. This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is stabilized by the lone pair of electrons on the oxygen atom. masterorganicchemistry.com

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic C-2 carbon of the oxocarbenium ion.

Deprotonation: Loss of a proton from the resulting intermediate yields an unstable hemiacetal, which rapidly decomposes to the final ketone and alcohol products.

This hydrolysis is a form of nucleophilic substitution where the ethoxy group is ultimately replaced by a hydroxyl group, which then tautomerizes to the more stable ketone. schoolwires.net

Elimination reactions typically involve the removal of two substituents from adjacent atoms to form a double or triple bond. ucsb.edu For 1-ethoxy-1-pentene, an elimination reaction involving the ethoxy moiety would result in the formation of a diene. Such a reaction is plausible under acidic conditions, where the oxygen of the ethoxy group can be protonated, turning it into a good leaving group (ethanol). masterorganicchemistry.commsu.edu

Following protonation of the ethoxy group, a base (which could be the solvent or the conjugate base of the acid catalyst) would abstract a proton from an adjacent carbon atom. Depending on which proton is removed, different diene products could be formed:

Abstraction of a proton from C-3 would lead to the formation of the conjugated diene, penta-1,3-diene .

Abstraction of a proton from the ethyl group of the ethoxy moiety is less likely but mechanistically conceivable under certain conditions.

These elimination pathways compete with the more common hydrolysis reaction (nucleophilic substitution). masterorganicchemistry.com The specific conditions, such as temperature and the nature of the acid and solvent, would determine the predominant reaction pathway.

Strategic Applications of 1 Ethoxy 1 Pentene in Advanced Organic Synthesis

Utility as a C-C Bond Forming Reagent

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.com 1-Ethoxy-1-pentene and its derivatives serve as potent reagents in this field, providing a platform for the strategic elaboration of carbon frameworks. The enol ether functionality can be leveraged to act as a nucleophilic partner in various coupling reactions, effectively serving as a synthetic equivalent of a pentanoyl anion.

Enol ethers, such as 1-ethoxy-1-pentene, are well-established precursors to carbonyl compounds. The vinyl ether moiety can be readily hydrolyzed under acidic conditions to unmask a carbonyl group. This transformation is fundamental to its application in synthesis, where the enol ether can be carried through several reaction steps as a protected carbonyl before being converted to the final ketone or aldehyde at a desired stage.

A related principle is seen in the chemistry of cyclopropanone (B1606653) ethyl hemiacetal, a molecule that demonstrates the utility of ethoxy-alkene structures as precursors to labile ketones like cyclopropanone. orgsyn.org Furthermore, research into the synthesis of fragrance compounds has involved the reaction of vinyl ethers with alkyl cyclopentenols, highlighting the role of this functional group in accessing complex carbonyl structures. google.com The conversion of 1-ethoxy-1-pentene to pentanal or its derivatives after a C-C bond-forming reaction is a key synthetic strategy.

1-Ethoxy-1-pentene serves as a valuable building block for the synthesis of more intricate and polyfunctionalized organic molecules. smolecule.com Its five-carbon chain provides a foundational structure that can be incorporated into larger target molecules.

Research has demonstrated the utility of closely related structures in the synthesis of complex natural products. For instance, silylated cyclopropanols like 1-ethoxy-1-(trimethylsilyloxy)cyclopropane function as homoenolate anion precursors, which undergo ring-opening reactions to participate in a variety of chemoselective C-C bond-forming reactions. orgsyn.org These synthons have been applied in the total synthesis of challenging molecules, including 11-deoxyprostaglandins. orgsyn.org

Similarly, derivatives of the basic pentene structure are crucial in complex syntheses. The use of 5-bromo-1-pentene (B141829) to alkylate a steroidal ketone showcases how the C5 backbone can be strategically introduced to build elaborate molecular architectures, such as in the synthesis of 7α-(3-carboxypropyl) estradiol. nih.gov

Precursor to Carbonyl Compounds and Derivatives

Role in Polymer Science and Materials Development

The applications of 1-ethoxy-1-pentene extend into materials science, where it can function as a monomer in polymerization reactions. smolecule.com The presence of the double bond allows it to participate in addition polymerization, leading to the formation of oligomers and high molecular weight polymers with potential applications in materials science. smolecule.com

Polyolefins are a major class of polymers produced from olefinic monomers. ontosight.aiwikipedia.org While 1-pentene (B89616) itself is a known comonomer in the production of polymers like linear low-density polyethylene (B3416737) (LLDPE) metrowelding.com, its functionalized derivative, 1-ethoxy-1-pentene, also holds potential in this area.

A significant application lies in its use as a comonomer in the synthesis of specialty polyolefins. For example, in the production of poly(4-methyl-1-pentene) (PMP), a high-performance thermoplastic, various alpha-olefins are used as comonomers to tailor the final properties of the material. mdpi.com Research has shown the successful copolymerization of 4-methyl-1-pentene (B8377) (4MP) with linear α-olefins including 1-pentene, using both Ziegler-Natta and metallocene catalysts. mdpi.com This incorporation allows for precise control over the polymer's characteristics.

Table 1: Examples of Alpha-Olefin Comonomers in Poly(4-Methyl-1-pentene) Synthesis This table is generated based on data from the text.

| Comonomer | Catalyst Type Mentioned | Resulting Polymer Type | Reference |

| Ethylene (B1197577) | Metallocene | Random and Block Copolymers | mdpi.com |

| Propylene | Metallocene, Hf/Ti systems | Random Copolymers | mdpi.com |

| 1-Butene | Hf/Ti systems | Copolymers | mdpi.com |

| 1-Pentene | Metallocene, Other | Random and Block Copolymers | mdpi.com |

| 1-Hexene | Hf/Ti systems | Copolymers | mdpi.com |

| 1-Octene | Other | Crystalline Copolymers | mdpi.com |

| 1-Octadecene | Other | Crystalline Copolymers | mdpi.com |

The copolymerization of monomers like 1-pentene into a polymer chain is a key strategy for creating novel polymeric architectures with tailored properties. mdpi.com The incorporation of 1-pentene as a comonomer into a PMP backbone, for instance, directly influences the material's physical properties. mdpi.com

By adjusting the comonomer content, researchers can control the degree of crystallinity of the resulting polymer. mdpi.com For example, 4MP-pentene copolymers with a pentene content of 11% have been shown to maintain high crystallinity (up to 59%). mdpi.com This ability to modulate physical properties is crucial for designing new materials. Furthermore, advanced catalytic systems have enabled the synthesis of specific polymer architectures, such as random and block copolymers based on 4-methyl-1-pentene and 1-pentene, offering pathways to materials with unique mechanical and thermal properties. mdpi.com Techniques like chain-shuttling polymerization, though demonstrated with other olefins, represent the sophisticated methods available for creating novel multiblock copolymer architectures. researchgate.net

Table 2: Effect of 1-Pentene as a Comonomer on Polymer Properties This table is generated based on data from the text.

| Polymer System | Effect of 1-Pentene Incorporation | Resulting Architecture | Reference |

| Poly(4-methyl-1-pentene) | Modulates degree of crystallinity | Random or Block Copolymers | mdpi.com |

| Poly(4-methyl-1-pentene) | High crystallinity (59%) maintained at 11% pentene content | Crystalline Copolymers | mdpi.com |

Monomer in Polyolefin Synthesis

Contributions to Stereoselective Synthesis

Stereoselective synthesis, the preferential formation of one stereoisomer over another, is critical in fields like pharmaceuticals and agrochemicals. libguides.com Derivatives of 1-ethoxy-1-pentene have proven to be valuable reagents in achieving high levels of stereocontrol in chemical reactions.

A compelling example is the stereoselective addition of functionalized organolithium compounds derived from 5-chloro-2-methoxy-1-pentene (a closely related methoxy (B1213986) analogue of an ethoxy-pentene derivative) to chiral N-tert-butanesulfinyl aldimines. mdpi.com This reaction proceeds with good diastereoselectivity to form δ-amino ketone derivatives, which are important intermediates for the synthesis of natural alkaloids like (+)- and (–)-isosolenopsin A. mdpi.com

In another demonstration of stereocontrol, the alkylation of a complex steroidal enone with 5-bromo-1-pentene using a sodium bis(trimethylsilyl)amide base proceeded with excellent stereoselectivity, affording the desired product with greater than 95% epimeric excess. nih.govresearchgate.net This high degree of control in creating a new stereocenter highlights the utility of the pentene framework in stereoselective C-C bond formation.

Table 3: Examples of 1-Pentene Derivatives in Stereoselective Synthesis This table is generated based on data from the text.

| 1-Pentene Derivative | Reaction | Key Outcome | Reference |

| 5-chloro-2-methoxy-1-pentene | Addition of its organolithium derivative to chiral aldimines | Formation of δ-amino ketones with moderate to good diastereoselectivity | mdpi.com |

| 5-bromo-1-pentene | Alkylation of an estratriene-6-one | Formation of the 7-α-alkylated product with >95% epimeric excess | nih.govresearchgate.net |

Asymmetric Transformations Utilizing Enol Ether Scaffolds

The utility of enol ethers in asymmetric transformations is well-established, with their electron-rich double bond making them excellent nucleophiles in a range of reactions. Chiral catalysts, including both metal complexes and organocatalysts, are often employed to induce enantioselectivity in these transformations. researchgate.netnumberanalytics.com These catalysts create a chiral environment around the reactants, directing the approach of the reacting species to favor the formation of one enantiomer. researchgate.netnih.gov

While the broader class of enol ethers is widely used, specific research detailing the application of 1-ethoxy-1-pentene in asymmetric transformations is not extensively documented in publicly available scientific literature. However, the principles of asymmetric catalysis applied to other enol ethers can provide a framework for its potential reactivity. For instance, chiral Lewis acids are known to activate α,β-unsaturated carbonyl compounds, facilitating enantioselective conjugate additions of nucleophiles like enol ethers. core.ac.ukscielo.br Similarly, chiral Brønsted acids can protonate the enol ether, leading to the formation of a transient chiral intermediate that can react stereoselectively. numberanalytics.com

A related structure, (R)-3-phenyl-5-ethoxy-1-pentene, has been synthesized with high enantioselectivity (95% ee) through a rhodium-catalyzed asymmetric 1,4-shift/β-alkoxy elimination reaction. acs.org This highlights the potential for creating chiral centers in molecules containing the ethoxy-pentene framework, even if 1-ethoxy-1-pentene itself is not the direct precursor in this specific documented reaction.

Diastereoselective and Enantioselective Methodologies

The distinction between diastereoselective and enantioselective synthesis is crucial in stereocontrolled reactions. rsc.org Diastereoselective reactions produce a preference for one diastereomer over another, often influenced by the existing stereochemistry within the substrate or by a chiral reagent. osi.lv Enantioselective reactions, on the other hand, create an excess of one enantiomer from an achiral or racemic starting material, a process that necessitates a chiral influence, such as a catalyst or auxiliary. rsc.org

Methodologies to achieve high levels of both diastereoselectivity and enantioselectivity are central to modern organic synthesis. lscollege.ac.in For enol ethers, this can be accomplished in reactions such as aldol (B89426) additions, Michael additions, and cycloadditions.

Aldol and Michael Reactions:

In the context of aldol-type reactions, silyl (B83357) enol ethers, which are derivatives of enol ethers, are frequently used as nucleophiles. The Mukaiyama aldol reaction, for example, involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound. wikipedia.org The use of chiral Lewis acids can render this reaction enantioselective. sci-hub.se Similarly, the Mukaiyama-Michael reaction involves the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, and organocatalytic methods have been developed to achieve high enantioselectivity. princeton.eduwikipedia.org While these examples showcase the reactivity of enol ether derivatives, specific studies employing 1-ethoxy-1-pentene in these named reactions are not readily found.

Cycloaddition Reactions:

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic systems with multiple stereocenters. researchgate.net The use of chiral Lewis acids to catalyze the reaction between a dienophile and a diene is a common strategy for achieving enantioselectivity. scielo.brresearchgate.net Enol ethers can act as electron-rich dienophiles in these reactions. The development of asymmetric cycloadditions has significantly advanced the synthesis of complex chiral molecules. numberanalytics.com

Despite the established reactivity of enol ethers in these powerful stereoselective methodologies, detailed research findings, including specific catalysts, reaction conditions, yields, and stereoselectivities for 1-ethoxy-1-pentene as a substrate, are not prominently available in the reviewed scientific literature. The following table provides a general overview of catalysts used in asymmetric reactions of the broader enol ether class, which could hypothetically be applied to 1-ethoxy-1-pentene.

| Reaction Type | Catalyst Type | General Substrate | Potential Application to 1-Ethoxy-1-pentene |

| Asymmetric Diels-Alder | Chiral Lewis Acid (e.g., Copper-Box, Aluminum-BINOL) | Enol Ether | As an electron-rich dienophile |

| Asymmetric Michael Addition | Chiral Organocatalyst (e.g., Proline derivatives) | Enol Ether | As a nucleophile to α,β-unsaturated systems |

| Asymmetric Aldol Reaction | Chiral Lewis Acid / Organocatalyst | Silyl Enol Ether (derived from enol ether) | As a nucleophile to aldehydes/ketones |

| Asymmetric Hydrocyanation | Chiral Lewis Acid | Enol Ether | Addition of HCN across the double bond |

Further empirical research would be required to determine the specific efficacy and stereochemical outcomes of these catalytic systems with 1-ethoxy-1-pentene.

Theoretical and Computational Investigations of 1 Ethoxy 1 Pentene Chemistry

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods allow for a detailed examination of how electrons are distributed within 1-ethoxy-1-pentene and how this distribution influences its reactivity.

Quantum chemical (QC) calculations are essential for characterizing the ground state of 1-ethoxy-1-pentene. nih.gov These calculations begin by determining the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. Methods like Density Functional Theory (DFT) are commonly used for geometry optimization. mdpi.com For instance, a functional like B3LYP combined with a basis set such as 6-311++G(d,p) can be employed to fully optimize the molecular structure without symmetry constraints. mdpi.com

Once the optimized geometry is found, further calculations can predict various properties. It is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is verified by ensuring all calculated harmonic vibrational frequencies are real (i.e., there are no imaginary frequencies). acs.org These calculations yield critical data, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For 1-ethoxy-1-pentene, rotational isomerism around the C-O single bonds is a key feature, similar to other vinyl ethers, leading to different conformers with distinct energies. tandfonline.comcolostate.edu The relative energies of these conformers determine their population at a given temperature. While specific calculations for 1-ethoxy-1-pentene are not widely published, data for related molecules like diethyl ether show that trans-trans conformers can be the most stable. colostate.edu

| Property | Value | Method/Source |

| Molecular Formula | C7H14O | PubChem nih.gov |

| Molecular Weight | 114.19 g/mol | Computed by PubChem nih.gov |

| IUPAC Name | (E)-1-ethoxypent-1-ene | Computed by LexiChem nih.gov |

| Topological Polar Surface Area | 9.2 Ų | Computed by Cactvs nih.gov |

| Complexity | 57.4 | Computed by Cactvs nih.gov |

Molecular Orbital (MO) theory provides a more detailed picture of bonding than simple Lewis structures by describing how atomic orbitals combine to form molecular orbitals that span the entire molecule. echemi.com The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy and shape of these orbitals are key to understanding a molecule's reactivity. masterorganicchemistry.com

In 1-ethoxy-1-pentene, the system of p-orbitals from the C=C double bond and the lone pair on the adjacent oxygen atom combine to form three π-type molecular orbitals. echemi.com This is analogous to the allyl anion system, which also has three overlapping p-orbitals and four π-electrons. echemi.com The interaction between the oxygen lone pair and the π-system of the double bond (p,π-conjugation) is a defining feature of vinyl ethers. tandfonline.com This conjugation raises the energy of the HOMO, making the molecule more nucleophilic and susceptible to attack by electrophiles. masterorganicchemistry.com The LUMO is the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO influences the molecule's electronic transitions and its behavior in pericyclic reactions like the Diels-Alder reaction. masterorganicchemistry.comresearchgate.netlibretexts.org

Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the electron density distribution and the interactions between orbitals. umich.edu For vinyl ethers, the oxygen atom acts as a π-donor, increasing the electron density on the double bond, particularly at the β-carbon. This electronic effect makes the β-carbon a prime target for electrophilic attack, a key step in reactions like acid-catalyzed hydrolysis. scispace.com The HOMO is typically localized over the C=C bond and the oxygen atom, reflecting its high electron density, while the LUMO is primarily located on the C=C bond. researchgate.net

| Orbital | Description | Implication for Reactivity |

| HOMO | Highest Occupied Molecular Orbital. In vinyl ethers, this is a π-type orbital resulting from the conjugation of the C=C double bond and the oxygen lone pair. | The high energy and electron density of the HOMO make 1-ethoxy-1-pentene a good nucleophile, readily reacting with electrophiles. masterorganicchemistry.com |

| LUMO | Lowest Unoccupied Molecular Orbital. This is the corresponding π* antibonding orbital. | The LUMO is the orbital that accepts electrons from a nucleophile. Its energy and location are critical in reactions where the vinyl ether acts as an electrophile, such as in some cycloadditions. masterorganicchemistry.comresearchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally indicates higher reactivity and determines the wavelength of light absorbed in UV-vis spectroscopy. libretexts.org Conjugation in vinyl ethers leads to a smaller gap compared to isolated alkenes. kg.ac.rs |

Quantum Chemical Characterization of Ground States

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping out the detailed step-by-step pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, and all intermediate structures, a comprehensive picture of the reaction mechanism can be constructed.

Transition State Theory (TST) is a fundamental framework for understanding reaction rates. smu.edu It posits that for a reaction to occur, reactants must pass through a high-energy configuration known as the transition state (TS). smu.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is an energy maximum along the reaction coordinate but a minimum in all other directions. smu.edursc.org

For reactions involving 1-ethoxy-1-pentene, such as acid-catalyzed hydrolysis, computational methods can be used to locate the precise geometry and energy of the transition state. researchgate.net The mechanism for vinyl ether hydrolysis typically involves a rate-determining protonation of the double bond to form a carbocation intermediate. scispace.comresearchgate.net Computational models can confirm this stepwise process. researchgate.net

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, providing a "movie" of the chemical transformation and confirming that the identified TS correctly connects the desired species. smu.edu This pathway mapping can reveal complex reaction dynamics, such as conformational changes that occur during the reaction. smu.edu

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to proceed, corresponding to the energy difference between the reactants and the transition state. libretexts.org Quantum chemical calculations can provide accurate estimates of this barrier. acs.org For example, a study on the thermal decomposition of related oxypropenes used the M06-2X/6-311+G(d,p) method to calculate activation energies and reaction rates. researchgate.net

These calculated activation energies can be used within the framework of Transition State Theory to predict reaction rate constants (k) via the Eyring equation. libretexts.orgmdpi.com This allows for kinetic studies to be performed entirely in silico. For instance, a combined experimental and computational study of the reaction of the 1-propynyl radical with ethylene (B1197577) to form a related C5 hydrocarbon, 1-penten-3-yne, utilized Rice-Ramsperger-Kassel-Marcus (RRKM) calculations to determine the contributions of different reaction pathways. nih.gov Similar methods could be applied to study the kinetics of reactions like the oxidation or pyrolysis of 1-ethoxy-1-pentene.

For the acid-catalyzed hydrolysis of vinyl ethers, computational studies can determine the Gibbs free energy of activation (ΔG‡). nih.gov The difference in activation energies between competing pathways determines the selectivity of a reaction. rsc.org For example, in the OH-initiated oxidation of fluorinated vinyl ethers, computational studies showed that the addition of the OH radical to the terminal carbon atom has a lower activation barrier and is therefore the dominant pathway. rsc.org

| Reaction Type | Key Mechanistic Feature | Typical Computational Method |

| Acid-Catalyzed Hydrolysis | Rate-determining protonation of the C=C bond to form a carbocation intermediate. scispace.comresearchgate.net | DFT (e.g., B3LYP, M06-2X) to locate the transition state for proton transfer. nih.gov |

| Oxidation (e.g., by OH radical) | Addition of the radical to the C=C double bond. rsc.org | High-level methods like CCSD(T) or DFT to calculate the activation barrier for addition to different carbon atoms. acs.orgrsc.org |

| Pyrolysis / Thermal Decomposition | Concerted pericyclic elimination (e.g., retro-ene reaction). researchgate.net | TST and RRKM calculations to determine rate constants and product distributions. researchgate.netnih.gov |

| Palladium-Catalyzed Reactions | Olefin migratory insertion into a Pd-C or Pd-H bond. nih.gov | DFT calculations to map the potential energy surface of the catalytic cycle. nih.gov |

Transition State Theory and Reaction Pathway Mapping

Catalyst Design and Optimization through Computational Modeling

Computational modeling is a cornerstone of modern catalyst design, enabling the rational development of new catalysts with enhanced activity and selectivity, a process that would otherwise rely on trial and error. uib.noethz.ch This approach involves building realistic computational models of the catalyst and substrate to explore the entire catalytic cycle. researchgate.net

For reactions involving 1-ethoxy-1-pentene, such as hydrogenation or etherification, computational methods can screen potential catalysts and elucidate how they function. For example, in the hydrogenation of vinyl derivatives, palladium-on-carbon (Pd/C) catalysts are effective. mdpi.com Computational models could investigate the interaction of 1-ethoxy-1-pentene with the palladium surface, modeling the adsorption of the alkene, the dissociative adsorption of H2, and the stepwise transfer of hydrogen atoms to the double bond. researchgate.net

Similarly, for acid-catalyzed reactions, zeolites like H-ZSM-5 are often used. Periodic DFT calculations can model the acidic site within the zeolite framework and study the interaction of 1-ethoxy-1-pentene with this site. researchgate.net These models can calculate the adsorption energy of the ether and the activation barriers for subsequent reactions, helping to explain how the catalyst's structure influences its performance. researchgate.net

The ultimate goal of computational catalyst design is to establish structure-activity relationships. ethz.ch By systematically modifying the catalyst in the computational model—for instance, by changing the metal in an organometallic complex or altering the ligands—researchers can predict how these changes will affect the reaction's activation energy and selectivity. researchgate.nettudelft.nl This predictive power accelerates the discovery of improved catalysts for important chemical transformations. scitechdaily.comacs.org

Future Research Directions and Unexplored Avenues for 1 Ethoxy 1 Pentene

Development of Novel Synthetic Methodologies

The pursuit of more efficient, selective, and environmentally friendly methods for synthesizing 1-ethoxy-1-pentene is a critical area of ongoing research. While traditional methods such as the Williamson ether synthesis have been employed, they often face challenges like competing elimination reactions and the use of harsh reagents. Future research is expected to focus on several promising strategies to overcome these limitations.

One key direction is the development of advanced catalytic systems. This includes the design of novel catalysts for the direct etherification of pentene or the selective dehydration of alcohols. smolecule.com For instance, the use of solid-acid catalysts could offer a recyclable and more sustainable alternative to homogenous acid catalysts. researchgate.net Furthermore, exploring chemo- and regioselective N-alkylation of primary amides with 1-alkenes using rhodium/xantphos homogeneous catalyst systems presents a potential pathway for creating related structures and could be adapted for 1-ethoxy-1-pentene synthesis. sigmaaldrich.com

Another promising avenue is the application of green chemistry principles to the synthesis of 1-ethoxy-1-pentene and its derivatives. mdpi.com This could involve the use of microwave-assisted synthesis to accelerate reaction times and improve yields, as has been demonstrated for other organic compounds. mdpi.com The development of solvent-free reaction conditions or the use of greener solvents would also contribute to more sustainable manufacturing processes.

Moreover, a deeper understanding of reaction mechanisms will be crucial for optimizing synthetic routes. For example, investigating the stereochemistry of SN1 and SN2 reactions involving related chloro-pentene isomers can provide valuable insights into controlling the formation of desired products like 1-ethoxy-2-pentene and 3-ethoxy-1-pentene. brainly.comchegg.comchegg.com This knowledge can be extrapolated to develop more selective syntheses of 1-ethoxy-1-pentene.

Expansion of Reactivity and Mechanistic Understanding

A thorough understanding of the reactivity of 1-ethoxy-1-pentene is fundamental to unlocking its full synthetic potential. The presence of both an electron-rich double bond and an ethoxy group imparts a unique reactivity profile that warrants further investigation. smolecule.com Future research in this area will likely focus on several key aspects.

A primary area of exploration is the detailed mechanistic study of its various reactions. While it is known to undergo typical alkene reactions like addition and polymerization, a deeper understanding of the kinetics and thermodynamics of these processes is needed. smolecule.com For instance, studying the mechanism of its reaction with electrophiles, such as in bromination, can reveal details about the formation of intermediates and the stereochemical outcomes of the reaction. pearson.com Furthermore, theoretical studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into reaction pathways and transition states, complementing experimental findings. acs.org

Investigating the role of 1-ethoxy-1-pentene in atmospheric chemistry is another important research direction. Understanding its degradation pathways and reactivity with atmospheric oxidants like hydroxyl (OH) radicals is crucial for assessing its environmental impact. copernicus.org Studies on the decomposition of related alkoxy radicals have shown that isomerization via H-migration can be a dominant loss pathway, a phenomenon that should be investigated for the nitrate-alkoxy radical derived from 1-ethoxy-1-pentene. rsc.org

The reactivity of 1-ethoxy-1-pentene in polymerization reactions is also a field ripe for exploration. smolecule.com Investigating its copolymerization with other monomers could lead to the development of new polymers with tailored properties. Understanding the mechanism of these polymerization reactions, including the role of catalysts and the potential for stereoerror formation, will be key to controlling the structure and properties of the resulting materials. acs.org

Advanced Applications in Chemical Synthesis and Materials Science

The unique structural features of 1-ethoxy-1-pentene make it a promising building block for the synthesis of more complex molecules and the development of advanced materials. Future research is expected to significantly expand its applications in these areas.

In chemical synthesis, 1-ethoxy-1-pentene can serve as a versatile intermediate. Its double bond and ethoxy group allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of fine chemicals and pharmaceuticals. smolecule.com For example, it could potentially be used in ring-closing metathesis reactions to construct complex cyclic structures. jst.go.jp Further exploration of its use in multicomponent reactions could also lead to the efficient synthesis of highly functionalized molecules.

In the realm of materials science, the polymerization of 1-ethoxy-1-pentene holds significant promise. smolecule.com While poly(1-pentene) itself has been studied, the introduction of the ethoxy group could lead to polymers with novel properties, such as altered thermal stability, chemical resistance, and optical transparency. tandfonline.com These new polymers could find applications in diverse fields, including medical devices, packaging materials, and as components in advanced composites. tandfonline.com For instance, its use in modifying the properties of existing polymers through functionalization is an area that warrants investigation. evitachem.com

Furthermore, the potential for 1-ethoxy-1-pentene to be a precursor to non-intentionally added substances (NIAS) in food contact materials is an area requiring further study to ensure consumer safety. mdpi.com Understanding its degradation products under various conditions, such as high temperatures or irradiation, is crucial for risk assessment. mdpi.com

Q & A

Basic: What experimental protocols are recommended for synthesizing 1-Ethoxy-1-pentene with high purity?

Methodological Answer:

Synthesis should prioritize steric control and regioselectivity due to the ethoxy group's influence. A plausible approach involves:

- Catalyst Selection : Use acid-catalyzed etherification (e.g., H₂SO₄ or Amberlyst-15) to couple 1-pentenol with ethylating agents like diethyl sulfate .

- Steric Considerations : Optimize reaction temperature (40–60°C) to minimize competing elimination pathways, as seen in analogous alkene-ether syntheses .

- Characterization : Confirm purity via gas chromatography (GC, ≥99.5% purity threshold as in Aladdin standards ) and structural validation using ¹H/¹³C NMR (compare with PubChem spectra for analogous α,β-unsaturated ethers ).

Basic: How should researchers characterize the thermodynamic stability of 1-Ethoxy-1-pentene?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres (cf. 1-pentene’s stability at 1130–1620 K in shock-tube studies ).

- Heat of Formation : Estimate using Benson group-additivity rules, cross-referenced with experimental data for 1-pentene (ΔfH°(gas) = −41.2 ± 1.5 kJ/mol ).

- Phase-Change Data : Determine vapor pressure curves via static or dynamic methods, noting deviations due to the ethoxy group’s polarity .

Advanced: What reaction pathways dominate the high-temperature oxidation of 1-Ethoxy-1-pentene, and how do they differ from non-ether alkenes?

Methodological Answer:

- Mechanistic Insights : The ethoxy group likely accelerates H-abstraction at the β-carbon, analogous to 1-pentene’s decomposition to ethyl radicals . Computational tools like EXGAS can auto-generate kinetic mechanisms, prioritizing pathways involving:

- Experimental Validation : Compare ignition delay times (IDTs) in shock-tube studies (7–9 atm, 1130–1620 K ) with model predictions. Discrepancies may arise from ethoxy-induced stabilization of transition states.

Advanced: How can single-event kinetic modeling be adapted for 1-Ethoxy-1-pentene cracking on zeolites?

Methodological Answer:

- Model Framework : Apply steric constraints from ZSM-5 pore structures to exclude bulky intermediates, as demonstrated for 1-pentene .

- Equilibrium Assumptions : Assume thermodynamic equilibrium for double-bond isomerization (reducing parameters by 60–70% ).

- Validation : Use GC-MS to track product distributions (e.g., propene, butene) under varying residence times (0.5–5 s) and temperatures (400–600 K).

Advanced: How should researchers resolve contradictions between experimental and computational combustion data for 1-Ethoxy-1-pentene?

Methodological Answer:

- Sensitivity Analysis : Identify rate-limiting steps (e.g., H-atom abstraction vs. radical recombination) using tools like CHEMKIN .

- Error Sources : Scrutinize thermochemical data (e.g., ±2 kcal/mol errors in ΔfH° significantly alter IDT predictions ).

- Benchmarking : Cross-validate against 1-pentene’s combustion mechanism, where ethyl radical generation explains higher reactivity vs. C₄/C₆ alkenes .

Basic: What spectroscopic techniques are most effective for confirming the regiochemistry of 1-Ethoxy-1-pentene?

Methodological Answer:

- ¹H NMR : Look for coupling constants (J = 10–12 Hz) between vinyl protons (C1 and C2), indicative of trans-configuration .

- IR Spectroscopy : Identify C-O-C stretching (1050–1150 cm⁻¹) and conjugated C=C (1650–1680 cm⁻¹) bands .

- GC-MS Fragmentation : Monitor m/z 85 (loss of ethoxy group) and m/z 57 (allylic cleavage) .

Advanced: What strategies optimize the selectivity of 1-Ethoxy-1-pentene in catalytic dimerization reactions?

Methodological Answer:

- Catalyst Design : Use Lewis acids (e.g., BF₃·OEt₂) to polarize the double bond, favoring head-to-tail dimerization .

- Solvent Effects : Non-polar solvents (hexane) enhance selectivity by reducing ionic byproducts .

- In Situ Monitoring : Employ Raman spectroscopy to track dimer/oligomer ratios in real time .

Advanced: How does the ethoxy group influence the formation of aromatic intermediates in pyrolysis studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.